molecular formula C17H13NO4S B230238 4-[(2-Naphthylsulfonyl)amino]benzoic acid

4-[(2-Naphthylsulfonyl)amino]benzoic acid

Cat. No. B230238
M. Wt: 327.4 g/mol
InChI Key: KYCXQLZPDVXMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Naphthylsulfonyl)amino]benzoic acid (NSABA) is a chemical compound with potential applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory and analgesic effects. NSABA is a derivative of 4-aminobenzoic acid and is often used as a reference compound in studies of NSAIDs. In

Mechanism Of Action

4-[(2-Naphthylsulfonyl)amino]benzoic acid inhibits the activity of COX by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation and pain. 4-[(2-Naphthylsulfonyl)amino]benzoic acid has been found to be a selective inhibitor of COX-2, which is the isoform of COX that is responsible for inflammation and pain.
Biochemical and Physiological Effects
4-[(2-Naphthylsulfonyl)amino]benzoic acid has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever and inhibit platelet aggregation. 4-[(2-Naphthylsulfonyl)amino]benzoic acid has been shown to have a half-life of approximately 2 hours in humans and is excreted primarily in the urine.

Advantages And Limitations For Lab Experiments

4-[(2-Naphthylsulfonyl)amino]benzoic acid is a useful reference compound in studies of NSAIDs due to its well-characterized mechanism of action and structure-activity relationship. However, 4-[(2-Naphthylsulfonyl)amino]benzoic acid has limitations for lab experiments as it is not a clinically used drug and its effects may differ from other NSAIDs. Additionally, the synthesis of 4-[(2-Naphthylsulfonyl)amino]benzoic acid can be challenging and may require the use of hazardous reagents.

Future Directions

Future research on 4-[(2-Naphthylsulfonyl)amino]benzoic acid could focus on the development of more efficient synthesis methods and the evaluation of its potential as a drug candidate. 4-[(2-Naphthylsulfonyl)amino]benzoic acid could also be used as a tool to study the role of COX-2 in disease states such as cancer and neurodegenerative disorders. Furthermore, the use of 4-[(2-Naphthylsulfonyl)amino]benzoic acid in combination with other NSAIDs could be explored to enhance its anti-inflammatory and analgesic effects.

Synthesis Methods

4-[(2-Naphthylsulfonyl)amino]benzoic acid can be synthesized through a two-step process. The first step involves the reaction of 2-naphthylamine with sulfuric acid to form 2-naphthylsulfonic acid. The second step involves the reaction of 2-naphthylsulfonic acid with 4-aminobenzoic acid to form 4-[(2-Naphthylsulfonyl)amino]benzoic acid. The yield of 4-[(2-Naphthylsulfonyl)amino]benzoic acid can be improved by using a catalyst such as acetic anhydride or acetic acid.

Scientific Research Applications

4-[(2-Naphthylsulfonyl)amino]benzoic acid has been used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 4-[(2-Naphthylsulfonyl)amino]benzoic acid has also been used as a reference compound in studies of the structure-activity relationship of NSAIDs.

properties

Product Name

4-[(2-Naphthylsulfonyl)amino]benzoic acid

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(naphthalen-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C17H13NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-11,18H,(H,19,20)

InChI Key

KYCXQLZPDVXMGB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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